Nanomolar CXCR2 Binding Affinity vs. Clinical Candidates Navarixin and Danirixin
In a standardized CXCR2 radioligand binding assay using ¹²⁵I-CXCL8, CXCR2 antagonist 7 (compound 19) demonstrated potent displacement with an IC₅₀ of less than 50 nM (actual measured value 44 nM), placing it in the same nanomolar potency range as clinical-stage CXCR2 antagonists navarixin (SCH 527123, IC₅₀ = 3 nM) [2] and danirixin (GSK1325756, IC₅₀ = 12.5 nM) [3], while significantly outperforming the reference thiazolo[4,5-d]pyrimidine derivative (compound 7, IC₅₀ = 4.26 µM) [1]. This 100-fold improvement over the structurally related thiazolopyrimidine core highlights the impact of the triazolo[4,5-d]pyrimidine scaffold on target engagement [1].
| Evidence Dimension | CXCR2 binding affinity (¹²⁵I-CXCL8 displacement) |
|---|---|
| Target Compound Data | IC₅₀ < 50 nM (44 nM) |
| Comparator Or Baseline | Navarixin (IC₅₀ = 3 nM); Danirixin (IC₅₀ = 12.5 nM); Thiazolo[4,5-d]pyrimidine derivative 7 (IC₅₀ = 4.26 µM) |
| Quantified Difference | CXCR2 antagonist 7 is 100-fold more potent than the parent thiazolopyrimidine scaffold and comparable to clinical-stage antagonists |
| Conditions | Membranes of COS-7 cells transiently transfected with human CXCR2; displacement of ¹²⁵I-CXCL8 [1] |
Why This Matters
Nanomolar binding potency ensures robust target engagement at low concentrations, minimizing off-target effects in cellular and in vivo experiments.
- [1] Van Hoof M, Boon K, Van Loy T, Schols D, Dehaen W, de Jonghe S. Identification of novel chemotypes as CXCR2 antagonists via a scaffold hopping approach from a thiazolo[4,5-d]pyrimidine. Eur J Med Chem. 2022;235:114268. View Source
- [2] Selleck Chemicals. Navarixin (SCH-527123) product page. Accessed 2026. View Source
- [3] ScienceDirect. Danirixin (GSK1325756) pharmacology summary. Accessed 2026. View Source
